

An In-depth Technical Guide to Stearic Acid: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **stearic acid**, a saturated long-chain fatty acid with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5]

Chemical Structure

Stearic acid, systematically named octadecanoic acid, is a saturated fatty acid with an 18-carbon backbone.[1][6][7] Its structure consists of a seventeen-carbon alkyl chain attached to a carboxylic acid functional group.[1][8] The absence of double bonds in its hydrocarbon chain classifies it as a saturated fatty acid.[1]

- IUPAC Name: Octadecanoic acid[1][6][7][9]
- Molecular Formula: C₁₈H₃₆O₂[1][2][3][9]
- Condensed Structural Formula: CH₃(CH₂)₁₆COOH[6][9][10]

The amphipathic nature of **stearic acid**, possessing both a nonpolar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl head, is fundamental to its utility as a surfactant and emulsifier.[3][6]





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Caption: 2D chemical structure of stearic acid (Octadecanoic acid).

Physicochemical Properties

Stearic acid is a waxy, white or yellowish solid at room temperature with a mild, oily odor.[3][6] [11][12] Its physical state is a direct consequence of the strong intermolecular van der Waals forces between the long, straight hydrocarbon chains, leading to a relatively high melting point compared to unsaturated fatty acids.[1][8]

Property	Value	Reference
Molar Mass	284.48 g/mol	[7]
Melting Point	69.3 °C (156.7 °F)	[4][6]
Boiling Point	361 °C (682 °F)	[4][6]
Density	0.9408 g/cm³ (at 20 °C)	[6][13]
0.847 g/cm³ (at 70 °C)	[6][13][14]	
Solubility in Water	Practically insoluble	[1][4][10]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, acetone, carbon tetrachloride, and carbon disulfide.[1][3][4][10][13]	
рКа	4.50	[6]
Crystal Structure	Monoclinic	[7][15]



Experimental Protocols Determination of Melting Point (Capillary Method)

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.

Methodology:

- Sample Preparation: A small amount of dry, powdered stearic acid is packed into a thinwalled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) equipped with a stirrer to ensure uniform temperature distribution.
- Heating: The bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the
 beginning of the melting range. The temperature at which the entire sample becomes a clear
 liquid is recorded as the end of the melting range. For pure crystalline solids like stearic
 acid, this range is typically narrow.

Determination of Solubility

Principle: This protocol determines the solubility of a solute in a specific solvent at a given temperature by establishing equilibrium and measuring the concentration of the dissolved solute.

Methodology:

- Equilibrium Saturation: An excess amount of **stearic acid** is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.
- Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

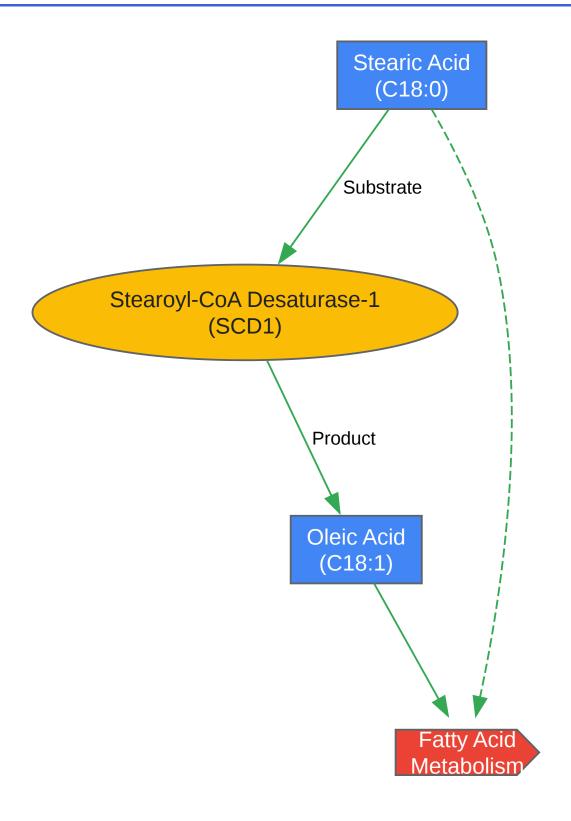


- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a membrane filter that does not absorb the solute.
- Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is
 evaporated. The mass of the remaining stearic acid residue is determined gravimetrically.
- Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g).

Biosynthesis and Metabolism

Stearic acid is one of the most common saturated fatty acids found in nature, abundant in both animal and vegetable fats.[5][6] It is produced biosynthetically from carbohydrates via the fatty acid synthesis pathway.[4] In humans, dietary **stearic acid** can be desaturated to oleic acid, a monounsaturated fatty acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[6] This metabolic conversion is significant as it has been associated with a more favorable lipid profile, including lowered LDL cholesterol, compared to other saturated fatty acids.[6]





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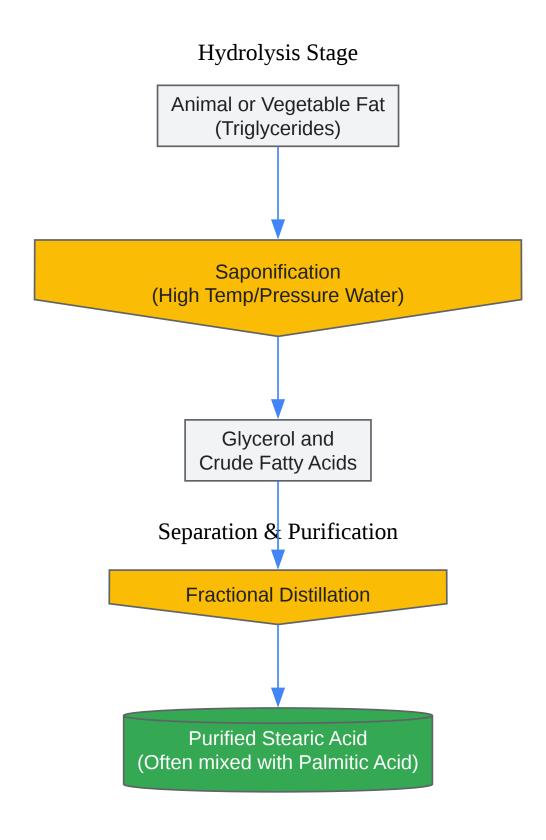
Caption: Metabolic conversion of **stearic acid** to oleic acid.



Production Workflow

Commercially, **stearic acid** is produced from the hydrolysis of fats and oils.[5][14] The most common method is the saponification of triglycerides using hot water and a catalyst, followed by distillation.[4][14]





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Caption: General workflow for the commercial production of **stearic acid**.



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